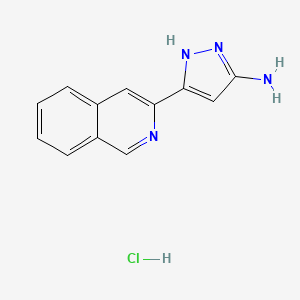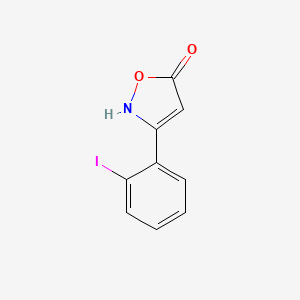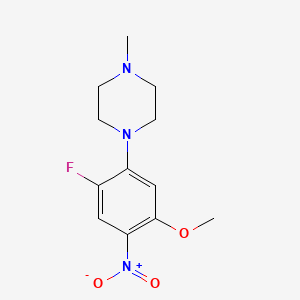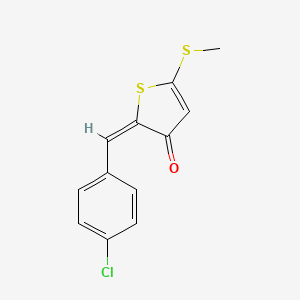
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with azetidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate. The reaction is usually carried out at temperatures ranging from 25°C to 80°C, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as improved safety, scalability, and efficiency. These methods utilize mixed acid systems within droplet-based microreactors to achieve high conversion rates and selectivity .
化学反应分析
Types of Reactions
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from -10°C to 100°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted azetidines. These products are often characterized by their enhanced reactivity and potential for further functionalization .
科学研究应用
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The azetidine ring can interact with enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the azetidine ring.
4-Methyl-3-(2-nitro-4-trifluoromethyl-phenoxy)-benzo©chromen-6-one: Contains similar functional groups but has a different core structure.
Aniline, 2-nitro-4-trifluoromethyl-: Similar functional groups but different overall structure.
Uniqueness
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for various applications .
属性
分子式 |
C11H11F3N2O3 |
|---|---|
分子量 |
276.21 g/mol |
IUPAC 名称 |
3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]azetidine |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)8-1-2-10(9(3-8)16(17)18)19-6-7-4-15-5-7/h1-3,7,15H,4-6H2 |
InChI 键 |
ALCHJDZAKAUZHU-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


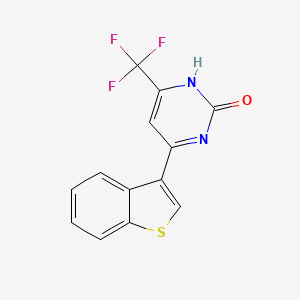
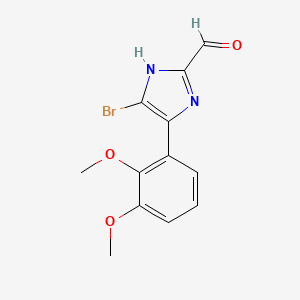

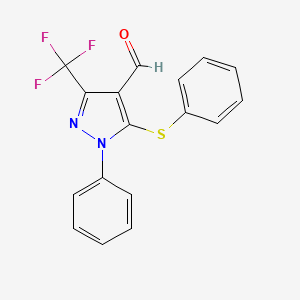
![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)

![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
